Cas no 1354486-71-7 ((2S,4S)-1-(Tert-Butoxycarbonyl)-4-(2-nitrophenoxy)-2-pyrrolidinecarboxylic acid)

(2S,4S)-1-(Tert-Butoxycarbonyl)-4-(2-nitrophenoxy)-2-pyrrolidinecarboxylic acid is a chiral pyrrolidine derivative widely utilized in asymmetric synthesis and pharmaceutical research. Its key advantages include high stereochemical purity, conferred by the (2S,4S) configuration, making it valuable for constructing complex molecular frameworks. The tert-butoxycarbonyl (Boc) protecting group enhances stability during synthetic manipulations, while the 2-nitrophenoxy moiety offers reactivity for further functionalization. This compound serves as a versatile intermediate in peptidomimetics and bioactive molecule development. Its well-defined structure ensures reproducibility in multi-step syntheses, particularly in medicinal chemistry applications requiring precise stereocontrol. The carboxylic acid functionality provides additional flexibility for coupling reactions or salt formation.
(2S,4S)-1-(Tert-Butoxycarbonyl)-4-(2-nitrophenoxy)-2-pyrrolidinecarboxylic acid structure
1354486-71-7 structure
商品名:(2S,4S)-1-(Tert-Butoxycarbonyl)-4-(2-nitrophenoxy)-2-pyrrolidinecarboxylic acid
CAS番号:1354486-71-7
MF:C16H20N2O7
メガワット:352.339204788208
CID:4696137

(2S,4S)-1-(Tert-Butoxycarbonyl)-4-(2-nitrophenoxy)-2-pyrrolidinecarboxylic acid 化学的及び物理的性質

名前と識別子

    • (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitrophenoxy)-2-pyrrolidinecarboxylic acid
    • (2S,4S)-1-(Tert-Butoxycarbonyl)-4-(2-nitrophenoxy)-2-pyrrolidinecarboxylic acid
    • インチ: 1S/C16H20N2O7/c1-16(2,3)25-15(21)17-9-10(8-12(17)14(19)20)24-13-7-5-4-6-11(13)18(22)23/h4-7,10,12H,8-9H2,1-3H3,(H,19,20)/t10-,12+/m1/s1
    • InChIKey: AQKMUZXZAQMDPI-PWSUYJOCSA-N
    • ほほえんだ: O(C1C=CC=CC=1[N+](=O)[O-])[C@H]1CN(C(=O)OC(C)(C)C)[C@H](C(=O)O)C1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 526
  • トポロジー分子極性表面積: 122

(2S,4S)-1-(Tert-Butoxycarbonyl)-4-(2-nitrophenoxy)-2-pyrrolidinecarboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
S040515-125mg
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitrophenoxy)-2-pyrrolidinecarboxylic Acid
1354486-71-7
125mg
$ 230.00 2022-06-03
TRC
S040515-250mg
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitrophenoxy)-2-pyrrolidinecarboxylic Acid
1354486-71-7
250mg
$ 375.00 2022-06-03

(2S,4S)-1-(Tert-Butoxycarbonyl)-4-(2-nitrophenoxy)-2-pyrrolidinecarboxylic acid 関連文献

(2S,4S)-1-(Tert-Butoxycarbonyl)-4-(2-nitrophenoxy)-2-pyrrolidinecarboxylic acidに関する追加情報

Introduction to Compound CAS No. 1354486-71-7: (2S,4S)-1-(Tert-Butoxycarbonyl)-4-(2-nitrophenoxy)-2-pyrrolidinecarboxylic Acid

The compound CAS No. 1354486-71-7, known as (2S,4S)-1-(tert-butoxycarbonyl)-4-(2-nitrophenoxy)-2-pyrrolidinecarboxylic acid, is a highly specialized organic molecule with significant potential in the fields of organic synthesis and pharmaceutical research. This compound is characterized by its complex structure, which includes a pyrrolidine ring system, a tert-butoxycarbonyl (Boc) protecting group, and a nitrophenyl substituent. The stereochemistry at the 2S and 4S positions adds to its uniqueness, making it a valuable target for researchers exploring asymmetric synthesis and chiral chemistry.

Recent advancements in chiral induction techniques have made this compound a focal point in the development of enantioselective catalysts and asymmetric reactions. The presence of the Boc group highlights its utility in peptide synthesis and other applications where controlled deprotection is essential. Furthermore, the nitrophenyl group introduces electronic and steric effects that can be exploited in various chemical transformations, such as Suzuki-Miyaura couplings or other cross-coupling reactions.

From a synthetic perspective, the construction of this compound involves a series of intricate steps, including the formation of the pyrrolidine ring via tandem cyclization reactions or through stepwise assembly using amino acids as starting materials. The introduction of the nitrophenyl group typically requires precise control over reaction conditions to ensure regioselectivity and stereochemical integrity. Researchers have employed methodologies such as nucleophilic aromatic substitution or transition-metal-mediated coupling reactions to achieve this substitution.

Recent studies have demonstrated the application of this compound in medicinal chemistry, particularly in the design of bioactive molecules with potential therapeutic value. Its chiral centers make it an ideal candidate for exploring enantiotopic effects in drug design, where stereochemistry plays a critical role in biological activity. For instance, derivatives of this compound have shown promise in modulating enzyme activity or serving as scaffolds for small-molecule inhibitors.

In terms of spectroscopic characterization, this compound has been thoroughly analyzed using techniques such as NMR (nuclear magnetic resonance) spectroscopy and X-ray crystallography. These analyses have provided insights into its molecular geometry, confirming the stereochemistry at the 2S and 4S positions and elucidating key interactions within the molecule that contribute to its stability and reactivity.

From an environmental standpoint, understanding the degradation pathways of such compounds is crucial for assessing their ecological impact. Recent research has focused on enzymatic degradation mechanisms, particularly those involving esterases or amidases, which can hydrolyze the Boc group under specific conditions. This knowledge is essential for developing sustainable synthetic routes and minimizing environmental hazards associated with chemical waste.

In conclusion, CAS No. 1354486-71-7 represents a cutting-edge molecule with multifaceted applications in organic synthesis and drug discovery. Its unique structure, stereochemistry, and functional groups make it a valuable tool for researchers aiming to push the boundaries of chemical innovation. As ongoing studies continue to uncover new synthetic strategies and biological applications for this compound, its role in advancing modern chemistry is expected to grow significantly.

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